1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene physical properties
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene physical properties
An In-depth Technical Guide to the Physical Properties of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Introduction
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is a complex halogenated aromatic compound. Its structure, featuring a chiral center at the ethyl-bromo carbon and two strongly electron-withdrawing trifluoromethyl groups, makes it a valuable, albeit highly specialized, building block in synthetic organic chemistry. The trifluoromethyl groups significantly influence the molecule's electronic properties, stability, and lipophilicity, characteristics highly sought after in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its known physical properties, outlines standard methodologies for its characterization, and discusses the scientific rationale behind these experimental choices.
This molecule, identified by CAS Number 160376-84-1 , is primarily utilized in research and development settings as a sophisticated intermediate.[1][2][3] The presence of both a reactive benzylic bromide and the sterically demanding, electronically modifying trifluoromethyl groups allows for precise and strategic introduction of the 3,5-bis(trifluoromethyl)phenyl ethyl moiety into larger, more complex molecular architectures.
Part 1: Core Physicochemical Properties
The fundamental physical properties of a compound are dictated by its molecular structure. For 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene, the high molecular mass and the presence of six fluorine atoms and one bromine atom are expected to result in a high boiling point and density. Much of the available data is computationally derived, with experimental values for properties like boiling and melting points not widely published, necessitating their determination in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene | [1] |
| CAS Number | 160376-84-1 | [1][2] |
| Molecular Formula | C₁₀H₇BrF₆ | [1][2] |
| Molecular Weight | 321.06 g/mol | [1][4] |
| InChI Key | JSJHYPQTIIFNIO-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | [1] |
| Appearance | Not Experimentally Published (Expected to be a liquid or low-melting solid) | |
| Boiling Point | Not Experimentally Published | |
| Melting Point | Not Experimentally Published | |
| Density | Not Experimentally Published | |
| Solubility | Immiscible with water (inferred from related structures) | [5] |
Structural Visualization
The molecular structure dictates the compound's reactivity and physical characteristics. The diagram below illustrates the connectivity of the atoms.
Caption: Molecular structure of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene.
Part 2: Spectroscopic Characterization Workflow
Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a public repository of spectra for this specific compound is not available, its structure allows for the prediction of key spectroscopic features.
Predicted Spectroscopic Signatures:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be highly informative. The single proton on the carbon bearing the bromine (-CH(Br)-) should appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group (-CH₃) protons should, in turn, appear as a doublet. The aromatic protons will present as two signals: a singlet for the proton at the C2 position (between the two trifluoromethyl groups) and a doublet or multiplet for the two equivalent protons at the C4 and C6 positions.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each unique carbon environment. The carbons of the trifluoromethyl groups will be significantly downfield and will likely appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons and the two aliphatic carbons will also have characteristic chemical shifts.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected, as all six fluorine atoms in the two trifluoromethyl groups are chemically equivalent.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements.
Workflow for Spectroscopic Data Acquisition
The following workflow outlines the logical sequence for acquiring and interpreting spectroscopic data for a novel sample of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene.
Caption: Logical workflow for the complete spectroscopic characterization of the title compound.
Part 3: Experimental Protocol for Physical Property Determination
Objective: To determine the boiling point of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene using vacuum distillation.
Rationale: Due to its high molecular weight and halogenation, the compound is expected to have a boiling point well over 200°C at atmospheric pressure. At such temperatures, organic molecules, particularly those with reactive functional groups like benzylic bromides, are susceptible to thermal decomposition. Performing the distillation under reduced pressure lowers the boiling point to a more manageable and less destructive temperature range, ensuring the integrity of the compound.
Methodology: Boiling Point Determination by Vacuum Distillation
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System Setup:
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Assemble a short-path distillation apparatus using clean, dry glassware. The apparatus should consist of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
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Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
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Place a calibrated thermometer with the bulb positioned just below the side arm of the distillation head.
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Place the round-bottom flask in a heating mantle connected to a variable transformer. Add a magnetic stir bar to the flask for smooth boiling.
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Sample Preparation:
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Ensure the sample is pure (>95% by GC-MS) to obtain an accurate boiling point.
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Charge the round-bottom flask with 5-10 mL of the compound.
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Distillation Procedure:
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Begin stirring the sample.
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Slowly and carefully evacuate the system using the vacuum pump. Monitor the pressure using a manometer. Aim for a stable pressure, for example, 1.0 mmHg.
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Once the pressure is stable, begin gently heating the sample with the heating mantle.
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Observe the sample for the onset of boiling. Record the temperature at which the first drop of distillate condenses on the thermometer bulb and falls into the condenser.
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Continue to increase the temperature slowly until a steady rate of distillation is achieved. Record the temperature range over which the bulk of the material distills.
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Crucially, record the stable pressure at which this boiling range was observed.
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Data Reporting:
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The boiling point should be reported as a temperature range at a specific pressure (e.g., "95-97 °C at 1.0 mmHg").
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Part 4: Synthesis and Reactivity Context
Understanding the synthesis of a compound provides context for potential impurities and handling requirements. The synthesis of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene likely originates from 1,3-bis(trifluoromethyl)benzene.[6] A common synthetic route involves the bromination of this starting material to produce 1-bromo-3,5-bis(trifluoromethyl)benzene.[6][7] This intermediate is a versatile building block itself, often used in the preparation of specialized borate counterions.[5][8] Subsequent functionalization, for instance, through a Friedel-Crafts acylation followed by reduction and bromination, would yield the final product. The presence of a benzylic bromide makes the compound a potent electrophile, suitable for alkylation reactions with various nucleophiles in drug discovery and materials science applications.
References
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PubChem. 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
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PubChem. 1-Bromo-3,5-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
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WatChems. Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. [Link]
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PubChem. 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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Royal Society of Chemistry. Supporting information - Spectroscopic data of compounds 1a-f. [Link]
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Wikipedia. 1,3-Bis(trifluoromethyl)benzene. [Link]
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CAS Common Chemistry. 4-Methoxy-α-(trifluoromethyl)benzenemethanol. [Link]
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Fisher Scientific. 1-Bromo-3,5-bis(trifluoromethyl)benzene, 98%. [Link]
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NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. [Link]
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NIST. 3,5-Bis(trifluoromethyl)bromobenzene. NIST WebBook. [Link]
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ChemBK. (R)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene. [Link]
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1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
SN2 Product (Desired)
E2 Product (Side Product)
